molecular formula C21H17ClFN3O2 B14986343 5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14986343
M. Wt: 397.8 g/mol
InChI Key: BGPPSUZXWIHQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chloro, fluorobenzyl, and oxybenzyl groups. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro and Fluorobenzyl Groups: The chloro and fluorobenzyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated benzyl derivatives.

    Formation of the Oxybenzyl Group: The oxybenzyl group can be introduced through etherification reactions using suitable benzyl alcohol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzyl derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced benzimidazole derivatives.

Scientific Research Applications

5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing the pathways that transmit signals within and between cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
  • N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}ethanamine

Comparison

Compared to similar compounds, 5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern and the presence of the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17ClFN3O2

Molecular Weight

397.8 g/mol

IUPAC Name

5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H17ClFN3O2/c22-15-5-8-20(28-12-13-3-1-2-4-17(13)23)14(9-15)11-24-16-6-7-18-19(10-16)26-21(27)25-18/h1-10,24H,11-12H2,(H2,25,26,27)

InChI Key

BGPPSUZXWIHQCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)CNC3=CC4=C(C=C3)NC(=O)N4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.